N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a benzoxazolone core fused with a piperazine-ethyl-thiophene carboxamide scaffold, terminated by a hydrochloride salt. Key structural elements include:
- Piperazine moiety: Enhances solubility and provides a flexible linker for functional group attachment.
- Thiophene carboxamide: Contributes to aromatic stacking and modulates electronic properties.
- Hydrochloride salt: Improves aqueous solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S.ClH/c25-18(14-24-15-4-1-2-5-16(15)28-20(24)27)23-11-9-22(10-12-23)8-7-21-19(26)17-6-3-13-29-17;/h1-6,13H,7-12,14H2,(H,21,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDXNFCVLWXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Acetylation of the benzo[d]oxazole: The benzo[d]oxazole is then acetylated using acetic anhydride or acetyl chloride.
Coupling with piperazine: The acetylated benzo[d]oxazole is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Introduction of the thiophene ring: The piperazine derivative is then coupled with thiophene-2-carboxylic acid under appropriate conditions to form the final product.
Formation of the hydrochloride salt: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzo[d]oxazole and acetyl moieties can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the benzo[d]oxazole and acetyl groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Material Science: The compound’s structural features make it suitable for studying electronic and photonic properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole and piperazine moieties could play crucial roles in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the integration of benzoxazolone, piperazine, and thiophene moieties. Below is a comparative analysis with similar compounds:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s thiophene carboxamide distinguishes it from herbicides like clofencet and flumioxazin, which rely on chlorophenyl or fluorinated groups for activity .
- Piperazine-linked compounds (e.g., 852367-53-4 in ) share improved solubility but differ in bioactivity due to divergent aromatic systems (thiophene vs. indole) .
NMR Profiling and Substituent Localization
highlights NMR-based comparisons between the target compound (or analogues) and Rapa (a reference molecule). Critical findings include:
- Regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variability, directly correlating with substituent changes (e.g., acetyl or fluorophenyl groups) .
- Other regions show minimal shift differences, confirming structural conservation in the benzoxazolone-piperazine backbone.
Table 2: NMR Shift Variability in Key Regions
Physicochemical and Functional Implications
- Solubility : The hydrochloride salt in the target compound likely enhances solubility compared to neutral analogues (e.g., clofencet) .
- Stability : The benzoxazolone ring may improve metabolic stability relative to simpler heterocycles (e.g., pyridazine in clofencet) .
- Bioactivity : Piperazine-thiophene combinations may favor CNS or kinase targeting, whereas benzoxazin-isoindole systems (flumioxazin) are tailored for herbicidal use .
Lumping Strategy for Predictive Modeling
As per , compounds with shared structural motifs (e.g., benzoxazolone-piperazine) can be "lumped" to predict properties or reactions. For example:
- Pre-lumping : 13 reactions involving three distinct compounds.
- Post-lumping : 5 reactions for a surrogate compound, simplifying computational models .
This approach validates grouping the target compound with piperazine-containing analogues for property prediction.
Biological Activity
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Thiophene moiety : Often associated with enhanced biological activity.
- Oxobenzo[d]oxazole : A component linked to various therapeutic effects.
The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological profile.
Antioxidant Activity
Research indicates that compounds with similar structural motifs, particularly those containing thiophene and oxazole derivatives, exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. For example, bioinformatics studies have suggested that such compounds can target enzymes like Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are crucial in oxidative stress modulation .
Anti-inflammatory Effects
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has been evaluated for its anti-inflammatory properties. In vitro assays demonstrate its ability to inhibit inducible Nitric Oxide Synthase (iNOS) and Nuclear Factor Kappa B (NF-kB), both of which are pivotal in the inflammatory response. The compound's IC50 values indicate a potent inhibitory effect, comparable to established anti-inflammatory agents .
Case Studies and Experimental Findings
- In Vitro Studies : Various studies have employed cellular models to assess the cytotoxicity and anti-inflammatory activities of this compound. For instance, one study reported an IC50 value of 0.4 μM for inhibition of NF-kB, showcasing its potential as an anti-inflammatory agent .
- In Vivo Studies : Animal models have been utilized to further validate the efficacy of the compound in reducing inflammation and pain. The acetic acid-induced writhing test demonstrated significant analgesic activity, supporting its therapeutic potential in pain management .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal promising profiles for the compound regarding absorption, distribution, metabolism, and excretion (ADME). Predictions indicate good intestinal absorption and permeability across the blood-brain barrier (BBB), which is essential for central nervous system (CNS) targeting .
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values |
|---|---|---|
| Antioxidant | Scavenging free radicals | Not specified |
| Anti-inflammatory | Inhibition of iNOS and NF-kB | 0.4 μM |
| Analgesic | Tested via acetic acid-induced writhing test | Significant effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
